N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-24(2)15-8-5-13(6-9-15)4-3-11-22-18(25)19(26)23-14-7-10-17(21)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXIWUFIGOSIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with 4-(dimethylamino)benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH4), to yield the corresponding amine.
Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The dimethylamino group can participate in electrostatic interactions and may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The structural and synthetic attributes of the target compound are compared below with related oxalamides from the literature and commercial catalogs.
Key Findings
In contrast, compound 18 (2-fluorophenyl) places fluorine at the ortho position, which may sterically hinder binding . The dimethylamino group in the target’s N2 substituent is a strong electron donor, which could improve solubility in acidic environments (via protonation) compared to the methoxy groups in compounds 16–18 .
This contrasts with the rigid phenethyl chains in compounds 16–18, which may restrict binding . The dimethylamino-phenylpropyl group increases hydrophobicity relative to catalog compound 14, which has a hydrophilic hydroxypropyl group. This difference may influence membrane permeability .
Synthetic Challenges :
- The target compound’s synthesis likely requires sequential functionalization of the aryl and propyl groups, similar to the methods for compounds 16–18 (e.g., amine coupling via oxalyl chloride). However, the steric bulk of the 3-chloro-4-fluorophenyl group may reduce yields compared to simpler derivatives like compound 18 (52% yield) .
Potential Metabolic Stability: The trifluoromethyl group in catalog compound 14 is known to resist oxidative metabolism, suggesting the target’s chloro/fluoro substituents may similarly enhance stability compared to non-halogenated analogs .
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a synthetic organic compound with the molecular formula C18H19ClFN3O2 and a molecular weight of 363.82 g/mol. This compound is characterized by its complex structure, which includes both chloro and fluorinated phenyl groups, as well as a dimethylamino group and an oxalamide linkage. Its unique chemical properties position it as a candidate for various applications in medicinal chemistry and biological research.
Preliminary studies indicate that this compound may interact with specific biological targets such as receptors or enzymes, potentially modulating their activity. This modulation could lead to therapeutic effects in various disease models, although further research is necessary to elucidate its precise mechanisms of action.
Antiproliferative Effects
Research has shown that related compounds exhibit significant antiproliferative activity against colon cancer cells through intrinsic apoptosis pathways. For instance, a compound structurally similar to this compound has demonstrated efficacy in inhibiting cell growth by triggering apoptosis, suggesting potential applications in cancer therapy.
Interaction Studies
Interaction studies focus on the binding affinity of this compound to specific receptors or enzymes. Understanding these interactions is crucial for mapping out the compound's influence on biological pathways and its potential therapeutic effects.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide | Similar chloro and fluorinated groups | Slightly different propyl chain length |
| N1-(3-chloro-2-methylphenyl)-N2-(dimethylamino)-benzamide | Contains a methyl group instead of fluorine | Different biological activity profile |
| N1,N2-bis(4-fluorophenyl)-oxalamide | Lacks the dimethylamino group | Different reactivity due to lack of nitrogen substitution |
The distinct combination of functional groups in this compound enhances its stability and interaction potential compared to other similar compounds.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound, focusing on its potential as an antiproliferative agent. For example, assays such as Annexin V staining and caspase activation are employed to evaluate apoptosis induction in treated colon cancer cells. These studies reveal that the compound effectively inhibits cancer cell growth, supporting its potential therapeutic applications.
Future Research Directions
Further investigations are required to comprehensively understand the interaction profile of this compound with biological targets. This includes exploring its efficacy in vivo and determining its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
